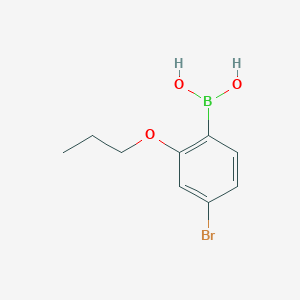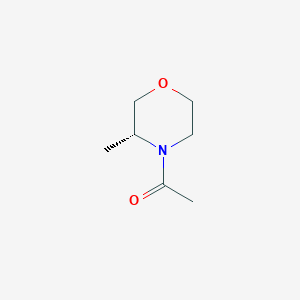
(R)-1-(3-Methylmorpholino)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Methylmorpholino)ethan-1-one is a chiral compound with a morpholine ring substituted with a methyl group at the 3-position and an ethanone group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylmorpholino)ethan-1-one typically involves the reaction of ®-3-methylmorpholine with an appropriate ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction temperature and solvent choice can vary depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Methylmorpholino)ethan-1-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Common solvents used in industrial production include dichloromethane and tetrahydrofuran.
化学反应分析
Types of Reactions
®-1-(3-Methylmorpholino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of ®-1-(3-Methylmorpholino)ethan-1-one can yield ketones or carboxylic acids.
Reduction: Reduction can produce alcohols.
Substitution: Substitution reactions can introduce various functional groups into the morpholine ring.
科学研究应用
®-1-(3-Methylmorpholino)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-(3-Methylmorpholino)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- (S)-1-(3-Methylmorpholino)ethan-1-one
- 1-(3-Methylmorpholino)propan-1-one
- 1-(3-Methylmorpholino)butan-1-one
Uniqueness
®-1-(3-Methylmorpholino)ethan-1-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-1-(3-Methylmorpholino)ethan-1-one. The presence of the methyl group at the 3-position of the morpholine ring also imparts distinct chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
1-[(3R)-3-methylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C7H13NO2/c1-6-5-10-4-3-8(6)7(2)9/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChI 键 |
ILNIRFDLPDPUTQ-ZCFIWIBFSA-N |
手性 SMILES |
C[C@@H]1COCCN1C(=O)C |
规范 SMILES |
CC1COCCN1C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)

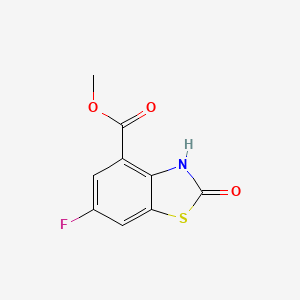

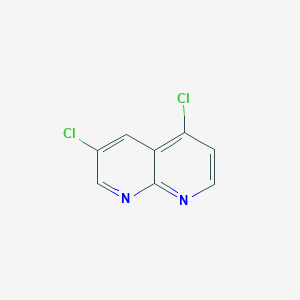
![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
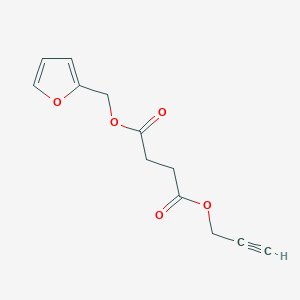
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)
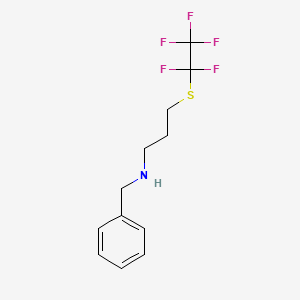
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)
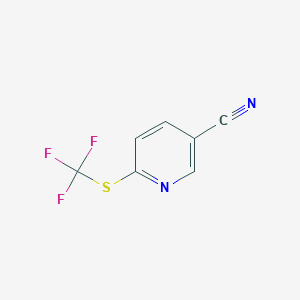
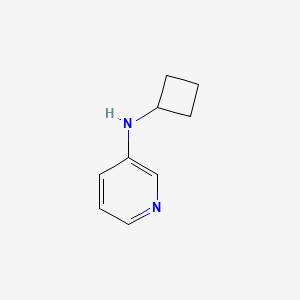
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
